4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid

Lipophilicity Permeability Physicochemical profiling

4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid (CAS 617245-21-3) belongs to the N-phenylaminobenzoate class of diphenylamine carboxylic acids, sharing a core scaffold with non‑steroidal anti‑inflammatory fenamates and research‑grade AKR1C3 inhibitors. It is characterized by a para‑trifluoromethoxy substituent on the aniline ring and a para‑carboxylic acid on the benzoic acid ring, giving it a molecular weight of 297.23 Da and a predicted logP of ~4.5.

Molecular Formula C14H10F3NO3
Molecular Weight 297.23 g/mol
Cat. No. B7867650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid
Molecular FormulaC14H10F3NO3
Molecular Weight297.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-5-11(6-8-12)18-10-3-1-9(2-4-10)13(19)20/h1-8,18H,(H,19,20)
InChIKeyPNORPJUXCNSEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic Acid (CAS 617245-21-3) – Class, Baselines, and Selection Context


4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid (CAS 617245-21-3) belongs to the N-phenylaminobenzoate class of diphenylamine carboxylic acids, sharing a core scaffold with non‑steroidal anti‑inflammatory fenamates and research‑grade AKR1C3 inhibitors [1]. It is characterized by a para‑trifluoromethoxy substituent on the aniline ring and a para‑carboxylic acid on the benzoic acid ring, giving it a molecular weight of 297.23 Da and a predicted logP of ~4.5 [2]. The compound is primarily offered as a research chemical (typical purity ≥95%) and serves as a building block or tool compound in medicinal chemistry and chemical biology, particularly in programs exploring structure–activity relationships around the phenylaminobenzoate pharmacophore.

Why Generic Substitution Fails for 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic Acid – A Comparator‑Grounded Rationale


Substituting 4-((4-(trifluoromethoxy)phenyl)amino)benzoic acid with any other N‑phenylaminobenzoate—even a close regioisomer—is not supported by evidence because the combination of a para‑OCF₃ group on the B‑ring and a para‑COOH on the A‑ring creates a unique electronic, steric, and hydrogen‑bonding profile [1]. In AKR1C3‑targeted programs, a meta‑COOH relative to the amine is critical for isoform selectivity, while the para‑COOH in the target compound abolishes that selectivity advantage, redirecting binding interactions and potency profiles [1][2]. The para‑trifluoromethoxy group also imparts distinct lipophilicity and electron‑withdrawing character compared to the more common meta‑CF₃ in flufenamic acid, which alters partitioning, permeability, and target engagement in cellular and biochemical assays. These differences are not interchangeable without re‑validating the entire biological and physicochemical profile.

Product‑Specific Quantitative Evidence: 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic Acid vs. Closest Comparators


LogP Differentiation: Lower Lipophilicity than Flufenamic Acid

The target compound exhibits a predicted logP of 4.5, whereas the prototypical fenamate flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) has an experimentally determined logP of 5.25. This 0.75 log unit difference translates to roughly a 5.6‑fold lower octanol‑water partition coefficient for the target compound, which may influence membrane permeability and solubility in aqueous assay environments [1][2].

Lipophilicity Permeability Physicochemical profiling

Carboxylic Acid Position Determines AKR1C3 Isoform Selectivity: Para‑COOH vs. Meta‑COOH

In the N‑phenylaminobenzoate series, a meta‑COOH relative to the secondary amine is essential for achieving selectivity for AKR1C3 over AKR1C2 (>250‑fold in the case of 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid). The target compound bears a para‑COOH, which is predicted to lose this selectivity advantage, essentially swapping high AKR1C3 selectivity for a broader, potentially less isoform‑biased inhibition profile [1][2].

AKR1C3 Isoform selectivity Prostate cancer

Electron‑Withdrawing Character: OCF₃ vs. CF₃ Modulates A‑Ring Reactivity

The para‑trifluoromethoxy substituent has a Hammett σₚ constant of approximately 0.35, whereas the trifluoromethyl group has a σₚ of 0.54. This difference means that the OCF₃ group exerts a weaker electron‑withdrawing effect on the aniline ring, which can alter the acidity of the NH proton, influence hydrogen‑bond donor strength, and shift the electron density of the aromatic system—all of which impact molecular recognition by targets such as AKR1C3, COX enzymes, or fatty acid‑binding proteins .

Hammett constant SAR Electronic effects

Hydrogen‑Bond Donor Count and Topological Polar Surface Area Differentiate from 2‑Carboxy Regioisomer

The target compound has 2 hydrogen‑bond donors (carboxylic acid O‑H and secondary amine N‑H) and a topological polar surface area (TPSA) of 58.6 Ų. In contrast, the 2‑carboxy regioisomer (2-((4-(trifluoromethoxy)phenyl)amino)benzoic acid) can form an intramolecular hydrogen bond between the carboxylic acid and the amine, effectively reducing the effective H‑bond donor count and lowering TPSA to 49.3 Ų. This difference influences passive membrane permeability and oral absorption potential [1].

Hydrogen bonding Permeability Regioisomeric differentiation

Predicted Solubility and Drug‑Likeness: Differentiated from Flufenamic Acid

Using the Yalkowsky general solubility equation, the target compound’s predicted aqueous solubility is approximately 0.015 mg mL⁻¹, compared with 0.009 mg mL⁻¹ for flufenamic acid. The modest improvement in predicted solubility (≈1.7‑fold) is attributed to the lower logP (4.5 vs. 5.25) and the exposure of the para‑COOH, which facilitates solvation [1][2].

Solubility Drug‑likeness Procurement specifications

Absence of COX‑1/COX‑2 Inhibition Expected Based on Class SAR: A Differentiator from Flufenamic Acid

In the N‑phenylaminobenzoate series, para‑COOH analogues (class IV in the Adeniji et al. study) did not inhibit COX‑1 or COX‑2 at concentrations up to 100 µM, whereas flufenamic acid inhibits both COX isoforms with IC₅₀ values in the low micromolar range (COX‑1 IC₅₀ ≈ 3 µM; COX‑2 IC₅₀ ≈ 5 µM). This class‑level observation suggests that 4-((4-(trifluoromethoxy)phenyl)amino)benzoic acid may similarly lack COX activity, providing a cleaner pharmacological profile for non‑COX targets [1].

COX inhibition Off‑target selectivity SAR

Application Scenarios: Where 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic Acid Outperforms Analogs


AKR1C3 Probe Development Where Broad Isoform Selectivity is Desired

Based on SAR evidence that meta‑COOH placement confers AKR1C3 selectivity [1], 4-((4-(trifluoromethoxy)phenyl)amino)benzoic acid with its para‑COOH is expected to act as a less isoform‑selective inhibitor, making it appropriate for studies that compare AKR1C3‑dependent vs. AKR1C3‑independent effects across AKR1C isoforms.

Structure–Activity Relationship (SAR) Expansion Around the N‑Phenylaminobenzoate Scaffold

The combination of para‑OCF₃ (weaker σₚ than CF₃) and para‑COOH (absent COX‑1/COX‑2 liability at up to 100 µM [1]) provides a differentiated electronic and pharmacological profile that is directly applicable to medicinal chemistry campaigns seeking to decouple AKR1C3 inhibition from COX inhibition and to explore the role of the OCF₃ group in target engagement.

Biophysical and Pharmacokinetic Profiling of Carboxylic Acid Position Isomers

With a predicted logP of 4.5 and TPSA of 58.6 Ų [2], this compound sits near the TPSA cutoff for CNS permeability. It is well‑suited for comparative permeability, solubility, and protein‑binding studies alongside the 2‑carboxy regioisomer (TPSA 49.3 Ų) to dissect the impact of intramolecular hydrogen bonding on ADME properties.

Negative Control or Counter‑Screen Tool in COX‑Dependent Phenotypic Assays

Because class‑matched para‑COOH analogues do not inhibit COX‑1/COX‑2 at concentrations up to 100 µM [1], this compound can serve as a negative control to distinguish COX‑mediated from COX‑independent anti‑inflammatory or anti‑proliferative effects in cellular models, contrasting with flufenamic acid which inhibits COX isoforms at low micromolar concentrations.

Quote Request

Request a Quote for 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.